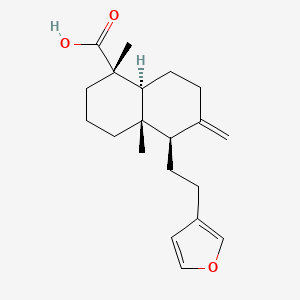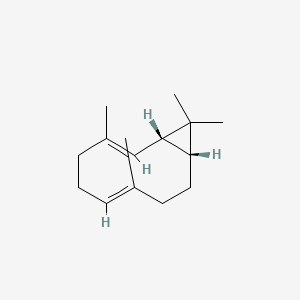
Bicyclogermacrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclogermacrene is a sesquiterpene derived from germacrane by dehydrogenation across the C(1)-C(10) and C(4)-C(5) bonds and cyclisation across the C(8)-C(9) bond. It has a role as a metabolite. It derives from a hydride of a germacrane.
Aplicaciones Científicas De Investigación
Synthesis and Biomimetics
Bicyclogermacrene, a common sesquiterpene found in several essential oils, plays a key role in the synthesis of various sesquiterpenoids and meroterpenoids. Its application is crucial in the biomimetic synthesis of compounds like ledene, viridiflorol, palustrol, spathulenol, and psiguadial A, C, and D (Tran & Cramer, 2014).
Antimicrobial and Antileishmanial Properties
Research on soft corals like Capnella imbricata revealed that new bicyclogermacrenes (capgermacrenes D-G) exhibit bacteriostatic and bactericidal activities, particularly against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (Phan & Vairappan, 2017). Additionally, bicyclogermacrene showed significant antileishmanial activity when isolated from Annona foetida (Costa et al., 2009).
Role in Citrus Flavor and Defense
In Citrus species, bicyclogermacrene is associated with fruit flavor and defense mechanisms. It exhibits high free radical scavenging activity and is notably present in Citrus medica L. var. Sarcodactylis Hort (Xu et al., 2017).
Propiedades
Nombre del producto |
Bicyclogermacrene |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1S,2E,6E,10R)-3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene |
InChI |
InChI=1S/C15H24/c1-11-6-5-7-12(2)10-14-13(9-8-11)15(14,3)4/h6,10,13-14H,5,7-9H2,1-4H3/b11-6+,12-10+/t13-,14+/m1/s1 |
Clave InChI |
VPDZRSSKICPUEY-JEPMYXAXSA-N |
SMILES isomérico |
C/C/1=C\CC/C(=C/[C@H]2[C@H](C2(C)C)CC1)/C |
SMILES canónico |
CC1=CCCC(=CC2C(C2(C)C)CC1)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




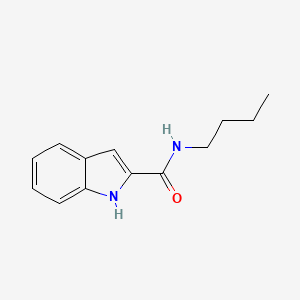
![2-[[(2R,3S)-5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3-[2-(dipropylamino)-2-oxoethoxy]-1,2,3,4-tetrahydronaphthalen-2-yl]oxy]-N,N-dipropylacetamide](/img/structure/B1253061.png)
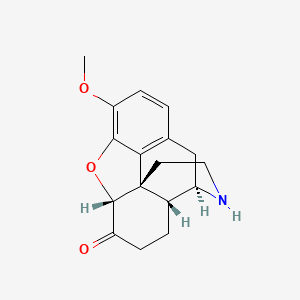
![Bicyclo[2.2.1]hept-1-ene](/img/structure/B1253063.png)
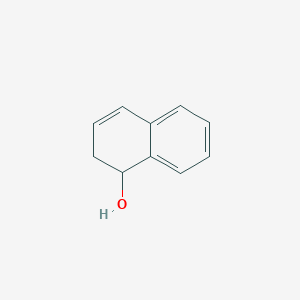
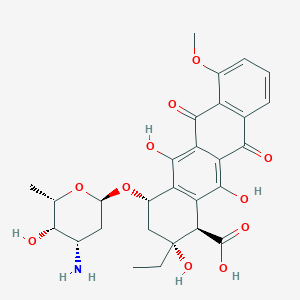
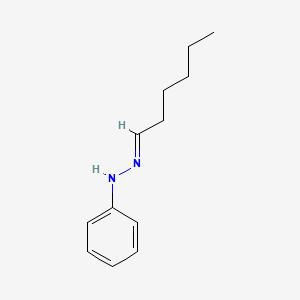
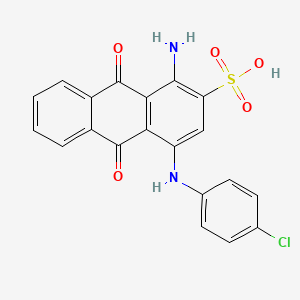
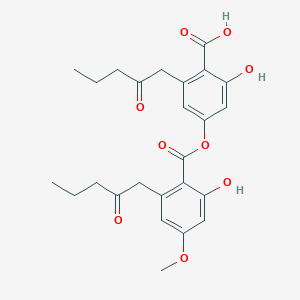
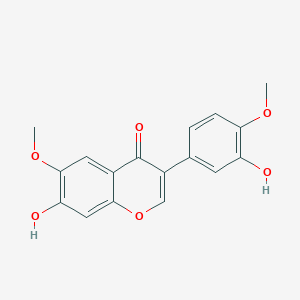
![6-(Hydroxymethyl)-1,2,10-trimethyl-7-oxatricyclo[6.4.0.0^{2,6}]dodec-9-en-4-ol](/img/structure/B1253075.png)
![N-butyl-3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-3-quinazolinyl]propanamide](/img/structure/B1253076.png)
